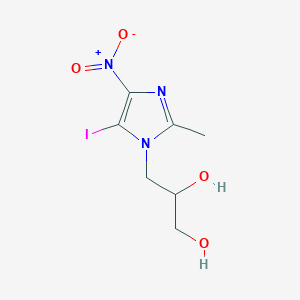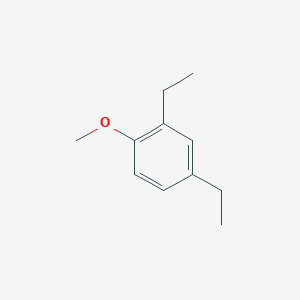
2,4-Diethyl-1-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethyl-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two ethyl groups and one methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-1-methoxybenzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of methoxybenzene (anisole) with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, with the methoxy group directing the ethyl groups to the ortho and para positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
2,4-Diethyl-1-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration, sulfonation, and halogenation to occur more readily.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the methoxy group can yield the corresponding phenol derivative.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups into the benzene ring.
Halogenation: Halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of ethyl groups.
Major Products Formed
Nitration: 2,4-Diethyl-1-methoxy-5-nitrobenzene
Halogenation: 2,4-Diethyl-1-methoxy-5-bromobenzene
Oxidation: 2,4-Diethyl-1-methoxybenzoic acid
科学研究应用
2,4-Diethyl-1-methoxybenzene has several applications in scientific research:
作用机制
The mechanism of action of 2,4-Diethyl-1-methoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy group. This activation increases the electron density on the ring, making it more susceptible to electrophilic attack. The ethyl groups further influence the reactivity and orientation of substitution reactions . Molecular targets and pathways involved in its biological activities are still under investigation .
相似化合物的比较
Similar Compounds
Anisole (Methoxybenzene): Similar structure but lacks the ethyl groups.
2,4-Diethylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2,4-Diethylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The methoxy group activates the benzene ring, while the ethyl groups provide additional sites for chemical modifications .
属性
CAS 编号 |
110457-64-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
2,4-diethyl-1-methoxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-9-6-7-11(12-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3 |
InChI 键 |
PDAOHDUTNGZKDZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)OC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


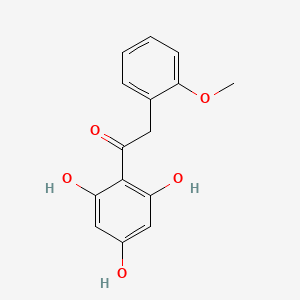

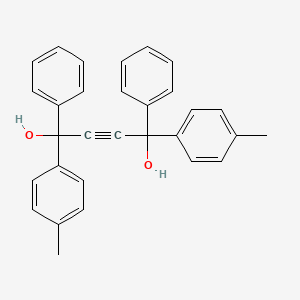

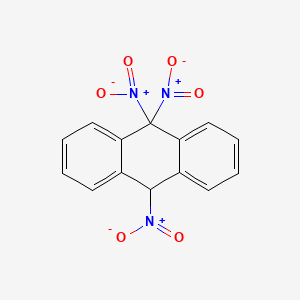
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
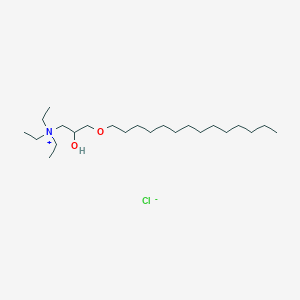
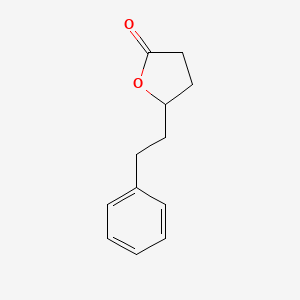
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
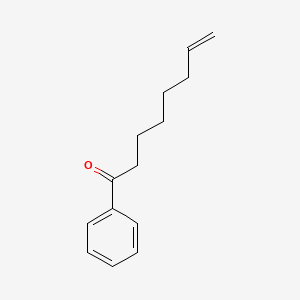
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
